molecular formula C19H17BrN2O2S2 B2893342 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol CAS No. 866143-65-9

6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol

Cat. No. B2893342
CAS RN: 866143-65-9
M. Wt: 449.38
InChI Key: XMZNDMVRDWBZKF-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C20H20BrN3OS2 . It is related to the class of compounds known as pyrimidines .

Scientific Research Applications

Enantioselective Synthesis and Kinetic Resolution

Compounds with structural similarities to 6-{[(4-Bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-4-pyrimidinol have been synthesized and utilized in enantioselective processes. For instance, the synthesis and kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates using Candida antarctica lipase B (Novozym 435®) have demonstrated the potential for achieving high enantiomeric excess in products. This showcases the compound's relevance in creating more lipophilic derivatives of biologically active molecules, highlighting its utility in synthetic organic chemistry and potential applications in pharmaceuticals (Andzans et al., 2013).

Antioxidant and Radical-Scavenging Activities

Research into the natural products derived from marine algae has uncovered bromophenol derivatives, including structures similar to the subject compound, exhibiting significant antioxidant and radical-scavenging activities. These compounds have been identified as potent agents against oxidative stress, indicating their potential applications in food preservation, cosmetics, and pharmaceuticals to combat oxidative damage (Duan et al., 2007).

Corrosion Inhibition

Pyrimidine-2-thione derivatives, akin to this compound, have been studied for their efficacy as corrosion inhibitors for mild steel in acidic environments. These studies have shown that such compounds can significantly reduce corrosion rates through adsorption on the metal surface, following the Langmuir isotherm model. This highlights the compound's potential applications in industrial processes, where corrosion resistance is crucial (Soltani et al., 2015).

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor potentials of derivatives have also been explored, with some structures demonstrating activity against various pathogens and cancer cell lines. This indicates the potential utility of these compounds in developing new therapeutic agents (Hafez & El-Gazzar, 2017).

Material Science Applications

Compounds structurally related to this compound have been used in the synthesis of transparent polyimides with high refractive indices and small birefringences, indicating their potential applications in the development of optical materials (Tapaswi et al., 2015).

properties

IUPAC Name

4-[(4-bromophenyl)sulfanylmethyl]-2-[(4-methoxyphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S2/c1-24-16-6-2-13(3-7-16)11-26-19-21-15(10-18(23)22-19)12-25-17-8-4-14(20)5-9-17/h2-10H,11-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZNDMVRDWBZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)CSC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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